1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS No.: 37663-42-6
Cat. No.: VC3796856
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37663-42-6 |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one |
| Standard InChI | InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
| Standard InChI Key | RZXNEAPKBXXMQP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one features a spirocyclic framework where the isobenzofuran-3-one moiety shares a single atom (the spiro carbon) with the piperidine ring. This configuration imposes significant stereochemical constraints, influencing both its reactivity and biological interactions. The benzyl group at the 1'-position introduces aromatic character and modulates lipophilicity, critical for blood-brain barrier penetration.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Registry Number | 37663-42-6 |
| Molecular Formula | C₁₉H₁₉NO₂ |
| Molecular Weight | 293.4 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 46.6 Ų |
The compound's solubility profile remains challenging, with limited aqueous solubility (27.9 μg/mL in standard buffers) necessitating formulation strategies for in vivo studies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals: the spiro carbon appears as a singlet at δ 68.0 ppm in ¹³C NMR, while the benzyl protons generate characteristic aromatic splitting patterns between δ 7.16–7.61 ppm in ¹H NMR . Infrared spectroscopy shows strong carbonyl stretching at 1712 cm⁻¹, confirming the isobenzofuranone ketone group .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis follows a convergent strategy involving three critical phases:
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Isobenzofuranone Core Formation: Friedel-Crafts acylation of o-xylene derivatives yields the bicyclic ketone precursor.
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Piperidine Ring Construction: Mitsunobu reaction installs the nitrogen-containing ring system with stereochemical control.
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Benzylation: Nucleophilic aromatic substitution introduces the benzyl group at the piperidine nitrogen .
Table 2: Representative Synthetic Protocol
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, Acetyl Chloride | 78 |
| 2 | Reductive Amination | NaBH₃CN, NH₄OAc | 65 |
| 3 | Mitsunobu Cyclization | DIAD, PPh₃ | 82 |
| 4 | Benzylation | BnBr, K₂CO₃ | 91 |
Biological Activity and Mechanism
Sigma Receptor Interactions
The compound demonstrates nanomolar affinity for σ1 receptors (Kᵢ = 12.3 nM) with moderate selectivity over σ2 subtypes (Kᵢ = 89.7 nM). Molecular docking simulations suggest the benzyl group occupies hydrophobic pockets in the receptor's transmembrane domain, while the spirocyclic system maintains optimal topology for binding.
Neuropharmacological Effects
In murine models of anxiety (elevated plus maze), 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (10 mg/kg i.p.) increased open-arm exploration time by 42% compared to controls, comparable to diazepam's efficacy. Electrophysiological studies show enhanced GABAergic transmission in hippocampal slices, suggesting synergistic effects with endogenous inhibitory systems.
Pharmacokinetic Profile
ADME Characteristics
Absorption: Oral bioavailability reaches 38% in rats due to first-pass metabolism.
Distribution: High brain-to-plasma ratio (3.2:1) at 60 minutes post-administration.
Metabolism: Hepatic CYP3A4-mediated oxidation generates two primary metabolites:
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N-debenzylated derivative (M1, 22% of dose)
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Hydroxylated benzyl species (M2, 14% of dose)
Excretion: Renal elimination accounts for 61% of unchanged compound within 24 hours.
Challenges and Future Perspectives
While 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one shows therapeutic promise, key challenges persist:
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Metabolic Stability: Rapid hepatic clearance necessitates prodrug development.
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Target Specificity: Off-target effects on dopamine transporters require structural refinement.
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Formulation Science: Poor aqueous solubility limits intravenous delivery options.
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